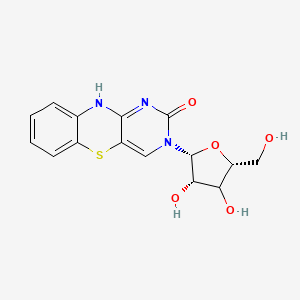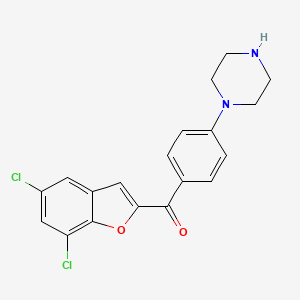
Anticancer agent 146
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 146, also known as Compound 1.19, is a necroptosis inducer that demonstrates significant anti-tumor efficacy. It has shown promising results in preclinical studies, particularly in the MDA-MB-231 mouse xenograft model . Necroptosis is a form of programmed cell death distinct from apoptosis, and it is characterized by the rupture of the plasma membrane and the release of cellular contents, which can trigger an immune response against cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 146 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: The core structure is typically synthesized through a series of condensation reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches.
化学反応の分析
Types of Reactions
Anticancer agent 146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing its toxicity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of anticancer activity and may be used to optimize the compound’s therapeutic potential.
科学的研究の応用
Anticancer agent 146 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study necroptosis and its underlying mechanisms.
Biology: Investigated for its ability to induce necroptosis in various cancer cell lines, providing insights into cell death pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers that are resistant to traditional therapies.
Industry: Potentially used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 146 involves the induction of necroptosis, a form of programmed cell death. The compound targets specific molecular pathways, including the receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). Upon activation, these proteins form a complex that disrupts the plasma membrane, leading to cell death and the release of cellular contents that can trigger an immune response against the tumor .
類似化合物との比較
Anticancer agent 146 can be compared with other necroptosis inducers and anticancer agents, such as:
Necrostatin-1: A well-known inhibitor of RIPK1 that prevents necroptosis.
MLKL-IN-6: A mixed lineage kinase domain-like protein inhibitor that prevents MLKL phosphorylation and oligomerization.
CDDO-3P-Im: An orally active inhibitor of necroptosis with chemopreventive effects.
Uniqueness
What sets this compound apart is its specific targeting of the necroptosis pathway, which is less commonly exploited in cancer therapy compared to apoptosis. This unique mechanism makes it a promising candidate for treating cancers that are resistant to apoptosis-inducing agents.
特性
分子式 |
C19H16Cl2N2O2 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
(5,7-dichloro-1-benzofuran-2-yl)-(4-piperazin-1-ylphenyl)methanone |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-14-9-13-10-17(25-19(13)16(21)11-14)18(24)12-1-3-15(4-2-12)23-7-5-22-6-8-23/h1-4,9-11,22H,5-8H2 |
InChIキー |
LQXJAYOALUEPIR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


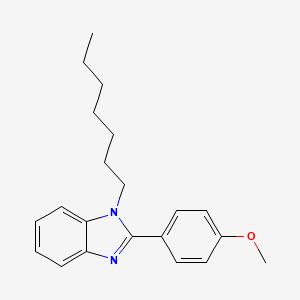
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)

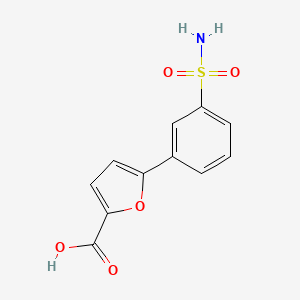
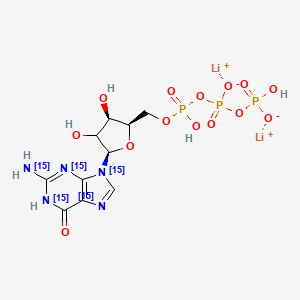
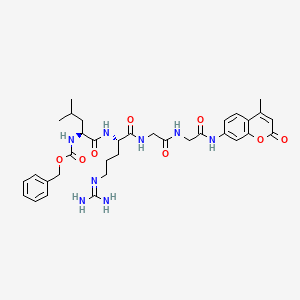



![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
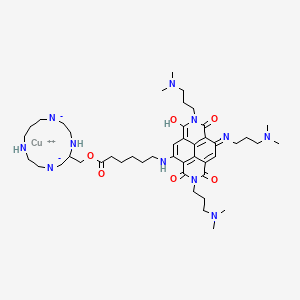
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

